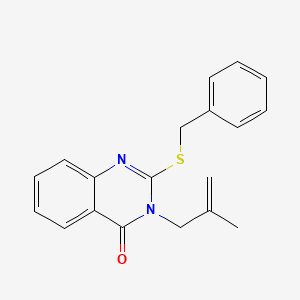

![molecular formula C19H24N2O2 B5526059 3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinolinol derivatives, closely related to the compound of interest, has been explored in various studies. For example, the synthesis of optically active quinolinone derivatives, demonstrating the importance of specific intermediates and the impact of stereochemistry on biological activity, was reported by Fujioka et al. (1996) in their study on cardiotonic agents (Fujioka et al., 1996). Moreover, the work by Vandekerckhove et al. (2015) on the synthesis of functionalized aminoquinolines through intermediate cyclization processes underscores the versatility and potential of quinolinol derivatives in medicinal chemistry (Vandekerckhove et al., 2015).

Molecular Structure Analysis

Studies on quinolinone derivatives, including molecular docking and ADMET analysis, such as the one conducted by Sarkar et al. (2021), highlight the importance of understanding the molecular structure for predicting biological activity and potential pharmaceutical applications (Sarkar et al., 2021).

Chemical Reactions and Properties

Research on the chemical reactions of quinolinone derivatives reveals the diversity of chemical transformations these compounds can undergo. For instance, the study by Asghari et al. (2014) on the antibacterial activity of pyranoquinoline derivatives demonstrates the potential for these compounds to be functionalized for specific biological activities (Asghari et al., 2014).

Physical Properties Analysis

The study of physical properties, including spectroscopic analyses, is crucial for the characterization and application of quinolinol derivatives. The work by Ismail et al. (2013) on the spectroscopic analysis of a quinolinone derivative provides insights into the compound's structure through experimental and theoretical approaches (Ismail et al., 2013).

Chemical Properties Analysis

The exploration of chemical properties, such as reactivity and stability, is fundamental to understanding and applying quinolinol derivatives. The research by Pourmousavi et al. (2016) on the synthesis, spectroscopic investigations, and computational study of quinolinol derivatives underscores the importance of detailed chemical property analysis for potential applications in optoelectronic devices and nonlinear optical behavior (Pourmousavi et al., 2016).

科学的研究の応用

Synthesis and Biological Activity

Antiplasmodial and Antifungal Activity : A study highlighted the synthesis of N-functionalized aminoquinolines through cyclization of diallylaminoquinolines, leading to compounds with moderate activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. Additionally, some derivatives displayed antifungal activity against Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).

Antibacterial Activity : The synthesis of pyranoquinoline derivatives, via reactions involving 4-hydroxy-1-methyl-2(1H)-quinolinone, showed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari et al., 2014).

Synthetic Methodologies

Chemoenzymatic Synthesis : Demonstrating a chemoenzymatic route to synthesize key intermediates for new quinolone antitumor compounds, this method illustrates the versatility of diallylamine in synthetic chemistry, potentially applicable for the synthesis of compounds similar to "3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol" (Kamal et al., 2004).

Synthesis of Quinazolinones : Utilizing a poly(ethylene glycol) supported aza-Wittig reaction, this study efficiently synthesizes 2-dialkylamino-4(3H)-quinazolinones, underscoring the utility of diallylamino compounds in synthesizing heterocyclic compounds with potential biological activities (Xie et al., 2008).

特性

IUPAC Name |

3-[[bis(prop-2-enyl)amino]methyl]-6-ethoxy-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-5-10-21(11-6-2)13-17-14(4)20-18-9-8-15(23-7-3)12-16(18)19(17)22/h5-6,8-9,12H,1-2,7,10-11,13H2,3-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMILEAUYYHIAHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN(CC=C)CC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[Bis(prop-2-EN-1-YL)amino]methyl}-6-ethoxy-2-methylquinolin-4-OL | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5526030.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)

![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)

![N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)

![[(3R*,4S*)-1-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526072.png)